molecular formula C23H25NO5 B2714087 (E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 2035019-51-1

(E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2714087
CAS No.: 2035019-51-1
M. Wt: 395.455
InChI Key: VRECXRLDUQDGCV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that features a benzofuran moiety linked to a trimethoxyphenyl group via a propyl chain and an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Preparation of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction or other alkylation methods.

    Coupling with Trimethoxyphenylacrylamide: The final step involves coupling the benzofuran-propyl intermediate with 3-(3,4,5-trimethoxyphenyl)acrylamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzofuran and trimethoxyphenyl groups.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and trimethoxyphenyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-(benzofuran-2-yl)propyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with fewer methoxy groups.

    (E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure but with one less methoxy group.

Uniqueness

(E)-N-(3-(benzofuran-2-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the benzofuran moiety with the trimethoxyphenyl group also provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-26-20-13-16(14-21(27-2)23(20)28-3)10-11-22(25)24-12-6-8-18-15-17-7-4-5-9-19(17)29-18/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3,(H,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRECXRLDUQDGCV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.